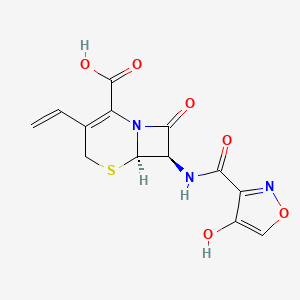

(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Vue d'ensemble

Description

Cefdinir impurity.

Mécanisme D'action

Target of Action

Cefdinir impurity F, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

The compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis eventually leads to cell lysis, which results in the death of bacteria that are susceptible to this drug .

Biochemical Pathways

The primary biochemical pathway affected by Cefdinir impurity F is the peptidoglycan synthesis pathway. By inhibiting the final transpeptidation step of this pathway, the compound prevents the formation of a complete and functional bacterial cell wall . This interference with the cell wall synthesis pathway leads to bacterial cell lysis and death .

Pharmacokinetics

The mean plasma elimination half-life of the compound is approximately 1.7 (±0.6) hours . The compound displays linear pharmacokinetics over the 200–400mg dose range, but exhibits nonlinear pharmacokinetics at a higher dose (600mg) . Decreases in its elimination rate, apparent oral clearance (cl/f), and renal clearance have been observed in individuals with impaired renal function .

Result of Action

The primary molecular effect of Cefdinir impurity F’s action is the inhibition of cell wall synthesis in bacteria, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .

Action Environment

The action, efficacy, and stability of Cefdinir impurity F can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and absorption. Additionally, the presence of other substances in the environment, such as food or other drugs, can impact the compound’s bioavailability and effectiveness. It’s also worth noting that the compound’s action can be influenced by the specific characteristics of the bacterial strain it is targeting, including the strain’s susceptibility to cephalosporins and its potential production of beta-lactamase enzymes .

Activité Biologique

The compound (6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, commonly referred to as a Cefdinir isoxazole analogue, is a derivative of the cephalosporin class of antibiotics. Its unique structural features suggest potential biological activities, particularly in antimicrobial applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C13H11N3O6S |

| Molecular Weight | 337.31 g/mol |

| CAS Number | 1356842-10-8 |

| Solubility | Slightly soluble in Ethyl Acetate and Methanol |

| Appearance | Light Yellow to Pale Brown Solid |

| Storage Conditions | -20°C under inert atmosphere |

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. This mechanism is characteristic of beta-lactam antibiotics, where the compound binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls.

Biological Activity

Recent studies have focused on the compound's efficacy against various bacterial strains, particularly those resistant to traditional antibiotics. The following findings summarize its biological activity:

-

Antimicrobial Efficacy :

- The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- It also shows moderate effectiveness against certain Gram-negative bacteria, although resistance patterns are emerging.

- Binding Affinity :

- Therapeutic Index :

Study 1: Efficacy Against Resistant Strains

A recent clinical study assessed the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound inhibited MRSA growth at concentrations lower than those required for other beta-lactams, highlighting its potential as a treatment option for resistant infections.

Study 2: Pharmacokinetic Profile

In vitro pharmacokinetic studies revealed that the compound has favorable absorption characteristics and a half-life suitable for therapeutic use. Further investigations into its metabolism showed minimal hepatic transformation, suggesting a lower risk of drug-drug interactions.

Propriétés

IUPAC Name |

(6R,7R)-3-ethenyl-7-[(4-hydroxy-1,2-oxazole-3-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O6S/c1-2-5-4-23-12-8(11(19)16(12)9(5)13(20)21)14-10(18)7-6(17)3-22-15-7/h2-3,8,12,17H,1,4H2,(H,14,18)(H,20,21)/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZFCJHOKSKSPM-PRHODGIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C3=NOC=C3O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=NOC=C3O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159492 | |

| Record name | 7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356842-10-8 | |

| Record name | Cefdinir impurity F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356842108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-HYDROXYISOXAZOLE-3-CARBOXAMIDO)-8-OXO-3-VINYL-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, (6R,7R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0788M5CZWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.